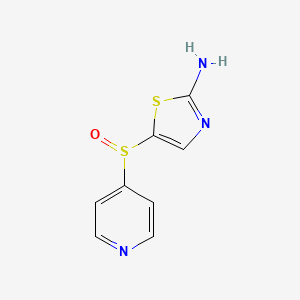

2-Amino-5-(4-pyridylsulfinyl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3OS2 |

|---|---|

Molecular Weight |

225.3 g/mol |

IUPAC Name |

5-pyridin-4-ylsulfinyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H7N3OS2/c9-8-11-5-7(13-8)14(12)6-1-3-10-4-2-6/h1-5H,(H2,9,11) |

InChI Key |

FJPGOARRTGGOAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1S(=O)C2=CN=C(S2)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 2 Amino 5 4 Pyridylsulfinyl Thiazole

Reactivity of the 2-Amino Group

The exocyclic amino group at the C-2 position of the thiazole (B1198619) ring is a primary site for nucleophilic reactions. Its reactivity is influenced by the electron-donating nature of the nitrogen atom and its conjugation with the aromatic thiazole system.

The 2-amino group readily undergoes acylation and alkylation, reactions that are fundamental for creating amide and substituted amine derivatives, respectively.

N-Acylation: The reaction of 2-aminothiazoles with acylating agents such as acid chlorides or anhydrides typically yields N-acylated products. nih.gov However, the reaction can sometimes lead to a mixture of products, including bis-acylated derivatives, due to the reactivity of both the exocyclic and endocyclic nitrogen atoms. nih.gov To achieve cleaner and higher yields of the desired mono-acylamino product, a common strategy involves the use of a protecting group, such as tert-butyloxycarbonyl (Boc), on the amino group, followed by acylation and subsequent mild deprotection. nih.gov Acetic acid can also be used as an alternative acetylating agent for 2-aminobenzothiazoles, a related class of compounds. umpr.ac.id

N-Alkylation: The alkylation of 2-aminothiazole (B372263) is more complex due to the existence of tautomeric forms: the amino form and the imino form. The reaction outcome is highly dependent on the conditions employed. acs.org

Endocyclic (Nuclear) N-Alkylation: In the absence of a condensing agent or base, alkylation tends to occur on the endocyclic nitrogen atom of the thiazole ring, yielding a 2-imino-3-substituted-thiazoline structure. acs.org

Exocyclic N-Alkylation: In the presence of a strong base or condensing agent, such as lithium amide or potassium carbonate, the reaction favors alkylation at the exocyclic 2-amino group. acs.orgresearchgate.net This approach is used to synthesize N-substituted and N,N-disubstituted-2-aminothiazoles. acs.org

| Reaction Type | Reagent(s) | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | THF, Et₃N, 0°C to 20°C | 2-Acylamino-thiazole | nih.gov |

| N-Acylation (Protected) | 1. Boc₂O 2. Acyl Chloride 3. Mild Acid | Stepwise protection, acylation, deprotection | Clean 2-Acylamino-thiazole | nih.gov |

| N-Alkylation (Exocyclic) | Alkyl Halide (e.g., Benzyl (B1604629) chloride) | Presence of a base (e.g., LiNH₂) | 2-(Alkylamino)thiazole | acs.org |

| N-Alkylation (Endocyclic) | Alkyl Halide (e.g., Benzyl chloride) | Absence of a base | 2-Imino-3-alkylthiazoline | acs.org |

| N-Alkylation (Endocyclic) | α-Iodo Methyl Ketones | Absence of base or catalyst | 2-Amino-3-alkylated thiazolium salt | nih.gov |

The primary amino group of 2-aminothiazoles can condense with carbonyl compounds, most notably aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.netnih.govuomustansiriyah.edu.iq This reaction typically proceeds by heating the reactants in a suitable solvent, such as absolute ethanol, sometimes with the addition of a catalytic amount of acid like acetic acid. researchgate.net The formation of the C=N (imine) bond is confirmed by the disappearance of the amine peak and the appearance of a new imine peak in spectroscopic data. nih.gov

These Schiff bases are versatile intermediates and have been used in the synthesis of various heterocyclic systems and metal complexes. researchgate.netuomustansiriyah.edu.iq Beyond simple Schiff bases, the 2-amino group can participate in other condensation reactions. For instance, an acetylated 2-aminothiazole derivative can undergo a Claisen-Schmidt condensation with aldehydes to form chalcones, which are precursors to other heterocyclic compounds like pyrazoles. mdpi.com

| Carbonyl Compound | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Ethanol, reflux | 2-(Arylideneamino)thiazole | researchgate.net |

| Substituted Benzaldehydes | Ethanol, catalytic acetic acid, reflux | Schiff Base | nih.gov |

| Ketones (e.g., 4-acetyl-1-phenyl-3-methyl-2-pyrazolin-5-one) | Microwave irradiation | Schiff Base | researchgate.net |

Reactivity of the Thiazole Ring System

The thiazole ring in 2-Amino-5-(4-pyridylsulfinyl)thiazole is an aromatic system whose reactivity is significantly influenced by the strongly activating, electron-donating 2-amino group.

In 2-aminothiazole systems, the C-5 position is the most electron-rich and, therefore, the primary site for electrophilic aromatic substitution. nih.govwikipedia.org The 2-amino group strongly directs incoming electrophiles to this position. However, in the title compound, the C-5 position is already occupied by the 4-pyridylsulfinyl group. Consequently, electrophilic attack is expected to occur at the next most activated, unsubstituted position, which is the C-4 carbon.

Reactions such as halogenation (bromination, chlorination), nitration, or Friedel-Crafts acylation would likely introduce a substituent at the C-4 position. The presence of the electron-withdrawing sulfinyl group at C-5 may somewhat deactivate the ring towards electrophilic attack compared to an unsubstituted 2-aminothiazole, potentially requiring more forcing reaction conditions.

A key strategy for the further derivatization of the thiazole ring involves the introduction of a halogen at the C-4 position, as described above, to create a reactive intermediate. This 4-halo derivative can then undergo nucleophilic aromatic substitution (SNAr) reactions. The halogen atom at the C-4 position can be displaced by a variety of strong nucleophiles. This two-step sequence (halogenation followed by nucleophilic substitution) provides a versatile route to a wide array of 4-substituted 2-aminothiazole derivatives. nih.govresearchgate.net

For example, a 4-bromo or 4-chloro intermediate could react with nucleophiles such as amines, thiols, or alkoxides to introduce new functional groups, significantly expanding the chemical diversity of the core structure.

| Reaction Type | Reagent | Intermediate | Product Type | Reference Principle |

|---|---|---|---|---|

| Electrophilic Halogenation | Br₂, Cl₂, or NBS | 2-Amino-5-(R)-thiazole | 2-Amino-4-halo-5-(R)-thiazole | nih.gov |

| Nucleophilic Substitution | Primary/Secondary Amine | 2-Amino-4-halo-5-(R)-thiazole | 4-Amino-substituted derivative | nih.gov |

| Nucleophilic Substitution | Thiol / Thiourea (B124793) | 2-Amino-4-halo-5-(R)-thiazole | 4-Thio-substituted derivative | |

| Suzuki Coupling | Arylboronic acid | 2-Amino-4-halo-5-(R)-thiazole | 4-Aryl-substituted derivative | nih.govsemanticscholar.org |

Reactivity of the Sulfinyl Group

The sulfinyl (sulfoxide) group is a versatile functional group that can undergo several key transformations, primarily involving the sulfur atom. These reactions provide pathways to modify the oxidation state of the sulfur or to use it as a leaving group.

Oxidation: The sulfinyl group can be readily oxidized to the corresponding sulfonyl (sulfone) group. This is typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. nih.gov The resulting sulfone has significantly different electronic properties and can act as a potent leaving group in nucleophilic substitution reactions. nih.gov

Reduction: Conversely, the sulfinyl group can be reduced to the corresponding sulfide (B99878) (thioether). This transformation can be accomplished with a variety of reducing agents.

Nucleophilic Substitution: While the sulfinyl group itself can undergo nucleophilic substitution, its utility as a leaving group is greatly enhanced upon oxidation to a sulfonyl group. nih.gov Heteroaryl sulfones are excellent substrates for metal-free S-arylation of nucleophiles like cysteine. nih.gov Therefore, oxidation of this compound to the sulfone would create a molecule poised for nucleophilic displacement of the entire 5-(4-pyridylsulfonyl)thiazole moiety.

| Reaction Type | Reagent(s) | Product Functional Group | Reference Principle |

|---|---|---|---|

| Oxidation | m-CPBA, H₂O₂ | Sulfonyl (Sulfone) | nih.gov |

| Reduction | Various reducing agents (e.g., PPh₃/I₂, HBr) | Sulfide (Thioether) | acs.org |

| Nucleophilic Substitution (of Sulfinyl) | Grignard Reagents (e.g., EtMgBr) | Displacement of the sulfinyl group | nih.gov |

| Nucleophilic Substitution (of Sulfonyl) | Strong Nucleophiles (e.g., Thiols) | Displacement of the sulfonyl group | nih.gov |

Oxidation to Sulfonyl Derivatives

The sulfinyl group of this compound can be readily oxidized to the corresponding sulfonyl derivative, 2-Amino-5-(4-pyridylsulfonyl)thiazole. This transformation converts the chiral sulfoxide (B87167) into an achiral sulfone, significantly altering the geometry and electronic properties of the sulfur center. The oxidation eliminates the lone pair on the sulfur atom and increases its oxidation state from +4 in the sulfoxide to +6 in the sulfone.

This oxidation is a common reaction for organosulfur compounds and can be achieved using a variety of strong oxidizing agents. While specific studies on this compound are not extensively documented, analogous transformations are well-established. Typical reagents for this purpose include peroxy acids (such as m-chloroperoxybenzoic acid, MCPBA), hydrogen peroxide, potassium permanganate (KMnO₄), and Oxone®. The reaction conditions are generally mild, but care must be taken to avoid over-oxidation or side reactions on the electron-rich aminothiazole ring. The resulting sulfonyl compound is expected to be a stable, crystalline solid.

Reduction to Sulfide Derivatives

The deoxygenation of the sulfinyl group provides a direct route to the corresponding sulfide derivative, 2-Amino-5-(4-pyridylthio)thiazole. This reduction is a synthetically useful transformation, as the sulfide moiety is a key component in many biologically active molecules. google.com A wide array of reagents has been developed for the reduction of sulfoxides, offering a range of selectivities and reaction conditions. google.comresearchgate.net

These methods often employ metal-based reagents, phosphorus compounds, or halo-systems. google.comthieme-connect.de The choice of reagent can be critical to ensure compatibility with other functional groups within the molecule, such as the amino group and the heterocyclic rings. google.com While known methods can employ harsh conditions, several milder systems have been developed. google.com For instance, systems like Al-NiCl₂·6H₂O have been shown to convert alkyl aryl sulfoxides to the corresponding sulfides efficiently. researchgate.net Other effective reagents include NbCl₅/In systems and combinations of oxalyl chloride with an alcohol and a tertiary amine. google.comresearchgate.net

Table 1: Selected Reagent Systems for the Reduction of Sulfoxides to Sulfides

| Reagent System | Typical Conditions | Reference |

|---|---|---|

| Al-NiCl₂·6H₂O | THF, room temperature | researchgate.net |

| NbCl₅/In | Acetonitrile, room temperature | researchgate.net |

| Oxalyl Chloride / Alcohol / Tertiary Amine | Dichloromethane, low temperature | google.com |

| Triphenyl Phosphite | Elevated temperature | thieme-connect.de |

Ligand Properties of the Sulfinyl Sulfur in Coordination Chemistry

The sulfinyl group is an ambidentate ligand, meaning it can coordinate to metal centers through either its sulfur or oxygen atom. wikipedia.orgwikipedia.org This dual reactivity is explained by the Hard and Soft Acids and Bases (HSAB) theory. The sulfur atom, being a soft donor, preferentially binds to soft metal ions like Ru(II), Pd(II), and Pt(II). wikipedia.orgresearchgate.net Conversely, the hard oxygen atom tends to coordinate with hard metal ions such as Fe(III), Ti(IV), and early transition metals. wikipedia.orgresearchgate.net

In this compound, the sulfinyl sulfur possesses a lone pair of electrons, making it a potential donor for coordination. britannica.com When coordinating through the sulfur atom, the compound can act as a chiral ligand, which is of significant interest in asymmetric catalysis. alfa-chemistry.com The coordination mode can influence the catalytic activity and selectivity of the resulting metal complex. The steric and electronic environment around the metal center is directly affected by whether the ligand binds via the sulfur or the oxygen atom, a phenomenon known as linkage isomerism. wikipedia.org

Reactivity of the Pyridyl Nitrogen

The nitrogen atom of the pyridine (B92270) ring is a Lewis basic site, readily participating in acid-base reactions and acting as a strong coordination site for a wide range of metal ions.

Protonation and Salt Formation

The pyridyl nitrogen atom has a lone pair of electrons in an sp² hybrid orbital, which is available for protonation by acids. This is a characteristic feature of pyridine and its derivatives. The basicity, often expressed by the pKa of the conjugate acid (the pyridinium (B92312) ion), is a fundamental property. For pyridine itself, the pKa is approximately 5.25. wikipedia.org

For this compound, the pyridyl nitrogen is expected to exhibit similar basicity. Therefore, in the presence of an acid, it will be protonated to form a pyridinium salt. This reaction is typically straightforward, involving the treatment of the compound with an appropriate acid (e.g., HCl, H₂SO₄, or organic acids) in a suitable solvent. The formation of the salt can significantly alter the compound's physical properties, such as its solubility in water. Based on the Henderson-Hasselbalch equation, at a physiological pH of around 7.4, which is higher than the typical pKa of a pyridinium ion, the pyridyl nitrogen would exist predominantly in its protonated, positively charged form. brainly.com

Potential for Metal Coordination and Catalysis

The pyridyl group is a classic and highly effective ligand in coordination chemistry, forming stable complexes with most transition metals. wikipedia.org The nitrogen atom acts as a σ-donor, and the aromatic ring can participate in π-interactions. In this compound, the pyridyl nitrogen is a primary site for metal coordination.

The molecule can function as a monodentate ligand through the pyridyl nitrogen. However, the presence of other potential donor sites—specifically the thiazole nitrogen, the amino group, and the sulfinyl group—opens up the possibility of chelation, where the molecule acts as a bidentate or even tridentate ligand. For instance, it could form a stable five- or six-membered chelate ring by coordinating to a metal center through both the pyridyl nitrogen and the thiazole nitrogen or the sulfinyl oxygen/sulfur. nih.govresearchgate.net

Metal complexes derived from pyridyl-thiazole ligands have been extensively studied for their catalytic activities. nih.gov The specific coordination geometry and the electronic environment provided by the ligand framework are crucial for catalytic performance. By forming complexes with metals like nickel, copper, zinc, or ruthenium, this compound could serve as a scaffold for developing catalysts for various organic transformations, such as hydrogen evolution reactions or cross-coupling reactions. nih.govnih.gov

Table 2: Potential Coordination Sites of this compound

| Functional Group | Potential Donor Atom(s) | Donor Type (HSAB) | Potential Coordination Mode |

|---|---|---|---|

| Pyridyl | Nitrogen (N) | Borderline | Monodentate, Bidentate (Chelating) |

| Thiazole | Nitrogen (N) | Hard | Bidentate (Chelating) |

| Amino | Nitrogen (N) | Hard | Bidentate (Chelating) |

| Sulfinyl | Oxygen (O) | Hard | Monodentate, Bidentate (Chelating) |

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a important tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 2-Amino-5-(4-pyridylsulfinyl)thiazole is expected to exhibit a series of characteristic absorption bands corresponding to its constituent parts: the 2-aminothiazole (B372263) core, the pyridine (B92270) ring, and the sulfoxide (B87167) group.

The amino (-NH₂) group on the thiazole (B1198619) ring would likely show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The C=N stretching vibration within the thiazole ring is anticipated to appear around 1620-1680 cm⁻¹. The C-S stretching vibration, also part of the thiazole ring, typically produces a weaker band in the 600-800 cm⁻¹ region. rsc.org

The pyridine ring would be identified by its characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ range. The sulfoxide (S=O) group is a strong infrared absorber and is expected to show a characteristic stretching band in the range of 1030-1070 cm⁻¹. The precise position of this band can be influenced by the electronic effects of the attached pyridine and thiazole rings.

Expected FTIR Data for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H stretch (amino group) | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C=N stretch (thiazole) | 1620-1680 |

| C=C and C=N stretch (pyridine) | 1400-1600 |

| S=O stretch (sulfoxide) | 1030-1070 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound would provide valuable information about the number and types of protons present. The protons of the amino group are expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent. The thiazole proton at the 4-position would likely appear as a singlet in the aromatic region.

The protons of the 4-pyridyl group will exhibit a characteristic splitting pattern. The two protons ortho to the nitrogen atom (H-2' and H-6') would be equivalent and appear as a doublet, while the two protons meta to the nitrogen (H-3' and H-5') would also be equivalent and appear as another doublet. The coupling between these sets of protons would result in an AA'BB' system.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -NH₂ | Variable (broad singlet) | s |

| Thiazole H-4 | 7.0-8.0 | s |

| Pyridine H-2', H-6' | 8.5-8.8 | d |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

The carbon atom of the thiazole ring bearing the amino group (C-2) is expected to be significantly downfield, typically in the range of 160-170 ppm. The other thiazole carbons (C-4 and C-5) would appear at chemical shifts characteristic of substituted thiazoles. The carbons of the pyridine ring will have distinct chemical shifts, with the carbons adjacent to the nitrogen being the most deshielded. The carbon attached to the sulfinyl group (C-4') will also show a specific chemical shift.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Thiazole C-2 | 160-170 |

| Thiazole C-4 | 110-125 |

| Thiazole C-5 | 130-145 |

| Pyridine C-2', C-6' | 148-152 |

| Pyridine C-3', C-5' | 120-125 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show a correlation between the ortho and meta protons of the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the thiazole ring, the sulfinyl group, and the pyridine ring. For example, correlations would be expected between the thiazole C-5 and the pyridine protons, and between the pyridine C-4' and the thiazole proton.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of this compound.

The fragmentation pattern in the mass spectrum can also be predicted. Common fragmentation pathways for related compounds involve the cleavage of the bond between the thiazole ring and the sulfinyl group, as well as fragmentation of the pyridine ring. The loss of the SO group is also a likely fragmentation pathway.

Predicted Fragmentation for this compound

| Fragment Ion | Proposed Structure |

|---|---|

| [M - SO]⁺ | Ion resulting from the loss of the sulfoxide group |

| [C₅H₄N]⁺ | Pyridyl cation |

X-ray Crystallography for Solid-State Structure Determination

Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. mdpi.com The amino group of the thiazole ring is a potential hydrogen bond donor, and the nitrogen atom of the pyridine ring and the oxygen atom of the sulfoxide group are potential hydrogen bond acceptors. It is likely that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds, which can influence the physical properties of the compound. For many 2-aminothiazole derivatives, the formation of hydrogen-bonded dimers is a common feature in their crystal structures. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a chemical compound. This data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the molecule. The confirmation of the empirical formula is a fundamental step in the structural elucidation of a newly synthesized compound, providing strong evidence of its elemental composition and purity.

The comparison between the theoretically calculated percentages and the values obtained experimentally through combustion analysis should ideally show a close correlation, typically within a ±0.4% margin, to confirm the proposed molecular formula and the purity of the sample.

Below is a table summarizing the calculated elemental composition for this compound.

Table 1: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass Contribution ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 96.088 | 42.65% |

| Hydrogen | H | 1.008 | 7.056 | 3.13% |

| Nitrogen | N | 14.007 | 42.021 | 18.65% |

| Oxygen | O | 15.999 | 15.999 | 7.10% |

| Sulfur | S | 32.065 | 64.130 | 28.46% |

| Total | C₈H₇N₃OS₂ | 225.294 | 100.00% |

This table presents the theoretical elemental percentages for this compound based on its molecular formula, C₈H₇N₃OS₂. Experimental validation would be required to confirm these values for a synthesized sample.

Computational and Theoretical Investigations of 2 Amino 5 4 Pyridylsulfinyl Thiazole

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure and geometry of molecules. By approximating the electron density, DFT calculations can provide valuable insights into the fundamental properties of 2-Amino-5-(4-pyridylsulfinyl)thiazole.

Optimization of Ground State Geometries and Conformational Analysis

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The molecule possesses several rotatable bonds, primarily around the sulfinyl group and the bond connecting the thiazole (B1198619) and pyridyl rings. This allows for the existence of multiple conformers.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide critical information about a molecule's ability to donate and accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminothiazole (B372263) ring system. The amino group, being a strong electron-donating group, would significantly contribute to the energy and distribution of the HOMO. The LUMO, conversely, is likely to be distributed over the electron-deficient pyridyl ring and the sulfinyl group. The electronegative oxygen and nitrogen atoms in these moieties would contribute to lowering the energy of the LUMO, making the molecule susceptible to nucleophilic attack at these sites.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. Computational studies on various 2-aminothiazole derivatives have shown a range of HOMO-LUMO gaps depending on the nature of the substituents. researchgate.net It is reasonable to infer that the presence of the electron-withdrawing pyridylsulfinyl group would lower the LUMO energy, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted 2-aminothiazole.

Table 1: Representative Frontier Molecular Orbital Data for Substituted Thiazole Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-Aminothiazole | -6.5 | -1.2 | 5.3 |

| 2-Amino-5-nitrothiazole | -7.2 | -2.8 | 4.4 |

| 2-Amino-5-phenylthiazole | -6.2 | -1.5 | 4.7 |

Note: These are illustrative values based on typical DFT calculations for related compounds and are not specific experimental or calculated values for this compound.

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting sites of electrophilic and nucleophilic attack.

For this compound, the ESP map would be expected to show a negative potential (typically colored red or yellow) around the nitrogen atom of the pyridyl ring and the oxygen atom of the sulfinyl group, indicating their nucleophilic character. The hydrogen atoms of the amino group would exhibit a positive potential (typically colored blue), highlighting their potential as hydrogen bond donors. The thiazole ring itself would likely show a more complex distribution, with the nitrogen and sulfur atoms influencing the local electronic environment. The ESP map would be a critical tool for understanding intermolecular interactions and the initial stages of chemical reactions.

Mechanistic Studies of Reaction Pathways and Intermediate Species

Computational chemistry is not only used to study static molecular properties but also to elucidate the dynamic processes of chemical reactions. By mapping out the potential energy surface, it is possible to identify transition states and intermediates, thereby providing a detailed understanding of reaction mechanisms.

Transition State Characterization for Synthetic Transformations

A plausible synthetic route to this compound would likely involve the well-established Hantzsch thiazole synthesis. researchgate.net This would entail the reaction of an α-haloketone or a related electrophile with a thiourea (B124793) derivative. The pyridylsulfinyl moiety would likely be introduced either prior to the thiazole ring formation on one of the precursors or as a subsequent modification of a pre-formed 2-aminothiazole ring.

Computational studies could be employed to model this reaction, identifying the key transition states for the bond-forming and ring-closing steps. The activation energies calculated for these transition states would provide insights into the reaction kinetics and help to optimize reaction conditions. For instance, the nucleophilic attack of the thiourea sulfur on the electrophilic carbon and the subsequent cyclization and dehydration steps could be modeled to understand the stereochemical and regiochemical outcomes of the synthesis.

Elucidation of Electron Transfer Processes

Electron transfer is a fundamental process in many chemical and biological reactions. libretexts.org The sulfoxide (B87167) group in this compound can participate in redox reactions, acting as either an oxidant or a reductant. Computational methods can be used to study the feasibility of single-electron transfer (SET) processes involving this molecule.

By calculating the ionization potential (related to the HOMO energy) and the electron affinity (related to the LUMO energy), one can estimate the propensity of the molecule to lose or gain an electron. The radical cation and radical anion of this compound could be computationally modeled to understand their geometries and spin density distributions. This would reveal which parts of the molecule are most affected by the gain or loss of an electron. For instance, in a one-electron oxidation, the electron would likely be removed from the HOMO, which is concentrated on the 2-aminothiazole ring. Conversely, in a one-electron reduction, the electron would enter the LUMO, likely localizing on the pyridyl and sulfinyl moieties. Understanding these processes is crucial for predicting the molecule's behavior in electrochemical reactions and in biological systems where redox processes are prevalent.

Tautomerism and Isomerization Pathways of this compound

The phenomenon of tautomerism is a significant aspect of the chemical behavior of 2-aminothiazole derivatives. For this compound, several tautomeric and isomeric forms can be postulated, the relative stabilities of which can be investigated using computational methods. The principal tautomerism expected is the amino-imino tautomerism characteristic of the 2-aminothiazole ring system.

The amino form is generally considered to be the more stable tautomer in 2-aminothiazole and its derivatives in solution. researchgate.net Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in determining the equilibrium populations of these tautomers. researchgate.net Such calculations can predict the optimized structural parameters and vibrational wavenumbers for each tautomer. By comparing these calculated spectra with experimental data, the predominant tautomeric form in a given environment can be identified. researchgate.net

Beyond the fundamental amino-imino tautomerism, the presence of the pyridylsulfinyl group introduces the possibility of other isomers. These include rotational isomers (conformers) arising from the rotation around the C-S and S-N bonds. The energy barriers for these rotations can be calculated to understand the conformational flexibility of the molecule.

Quantum chemical calculations are the primary tool for investigating the isomerization pathways between these different forms. researchgate.net By mapping the potential energy surface, transition states connecting the various tautomers and isomers can be located. The energy difference between the ground states and the transition states provides the activation energy for the isomerization process. These calculations offer insights into the kinetics and thermodynamics of the interconversion between different isomeric forms of this compound.

A summary of the potential tautomers and isomers of this compound that can be studied computationally is presented in the table below.

| Tautomer/Isomer Type | Description |

| Amino Tautomer | The amino group is exocyclic to the thiazole ring. |

| Imino Tautomer | The imino group is endocyclic within the thiazole ring. |

| Rotational Isomers | Different spatial arrangements due to rotation around single bonds. |

Molecular Modeling for Ligand-Target Interactions (Methodology Focus, no biological outcome)

Molecular modeling encompasses a suite of computational techniques used to simulate and predict the interaction of a ligand, such as this compound, with a biological target. The focus of these methodologies is to elucidate the binding mode, affinity, and the nature of the intermolecular forces at the atomic level.

Molecular Docking is a primary method used to predict the preferred orientation of a ligand when bound to a target protein. This technique involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a defined scoring function. The scoring function estimates the binding affinity by considering factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. For a flexible ligand like this compound, flexible docking algorithms that allow for conformational changes in both the ligand and the protein side chains are often employed to achieve a more accurate prediction of the binding pose. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic and detailed picture of the ligand-target interaction. nih.gov Starting from a docked pose, an MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. This allows for the observation of the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. The simulations can also be used to calculate the binding free energy, which is a more rigorous measure of binding affinity than the scores from molecular docking. The MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method is a common approach for calculating binding free energies from MD simulation trajectories. nih.gov

Quantum Chemical Calculations , such as DFT, can be applied to study the electronic properties of the ligand that are crucial for its interaction with the target. researchgate.netnih.gov These methods can provide insights into the charge distribution, molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov This information is valuable for understanding the nature of the chemical interactions, such as the formation of hydrogen bonds and charge-transfer interactions, between the ligand and the target.

The table below summarizes the key computational methodologies used in studying ligand-target interactions.

| Methodology | Primary Focus | Information Obtained |

| Molecular Docking | Prediction of binding orientation | Binding pose, scoring of binding affinity |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of the ligand-target complex | Stability of the complex, conformational changes, binding free energy |

| Quantum Chemical Calculations (e.g., DFT) | Electronic properties of the ligand | Charge distribution, molecular electrostatic potential, orbital energies |

Advanced Research Applications and Future Directions

Exploration of 2-Amino-5-(4-pyridylsulfinyl)thiazole in Material Science Applications

The integration of heterocyclic compounds into functional materials is a rapidly expanding field, and this compound possesses several features that make it a compelling candidate for material science applications. The presence of both thiazole (B1198619) and pyridine (B92270) rings, which contain multiple nitrogen and sulfur heteroatoms, provides numerous potential coordination sites for metal ions. rsc.orgrsc.org This makes the molecule an excellent building block, or "linker," for creating coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.com

Thiazole-based MOFs have demonstrated significant potential in fields such as catalysis, bioimaging, and fluorescence sensing. rsc.org Specifically, thiazolo[5,4-d]thiazole (B1587360) (TTZ) derivatives have been used to construct MOFs with excellent photoelectrochemical properties. rsc.orgacs.org The rigid, planar, and conjugated nature of the thiazole moiety contributes to strong luminescence. mdpi.com The incorporation of a pyridine ring, as seen in 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole, has been successfully used to build pillared-layer zinc-based MOFs for applications in photocatalysis and CO2 cycloaddition. acs.orgnih.gov Given this precedent, this compound could be explored as a multifunctional linker where the thiazole and pyridine nitrogens, as well as the sulfinyl oxygen, coordinate with metal centers to form novel porous materials with tailored properties.

Furthermore, compounds combining thiazole and pyridine rings are known to exhibit interesting photophysical properties. niscpr.res.inrsc.org Studies on 2-pyridyl 4-aryl thiazoles have shown that they can possess high luminescence quantum yields, which can be tuned by altering substituents. niscpr.res.inrsc.org The extended π-electron system spanning the thiazole and pyridine rings in this compound suggests potential for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. niscpr.res.inresearchgate.net The sulfoxide (B87167) group, being chiral, could introduce stereoselectivity into host-guest interactions within a material or impart chiroptical properties.

Role in Catalytic Systems (e.g., as a Ligand or Organocatalyst)

The molecular structure of this compound is well-suited for applications in catalysis, both as a ligand for metal-based catalysts and potentially as an organocatalyst. Thiazole-containing molecules are known to coordinate with a range of hard and soft metals through their nitrogen (a hard base) and sulfur (a soft base) atoms. rsc.org The pyridine ring provides an additional hard nitrogen donor site, and the sulfoxide oxygen can also act as a coordinating atom. This makes the compound a potential multidentate ligand capable of forming stable complexes with transition metals. rsc.orguq.edu.au Such palladium complexes incorporating pyridine-indolyl ligands have been investigated for their catalytic activity in Suzuki reactions. mdpi.com Therefore, metal complexes of this compound could be developed as novel catalysts for cross-coupling reactions and other organic transformations.

The 2-amino group on the thiazole ring opens the door to its use in organocatalysis. While less common than other amines, the 2-aminothiazole (B372263) scaffold has been explored in this context. For instance, the amino acid asparagine has been employed as a green organocatalyst for the synthesis of 2-aminothiazoles, highlighting the potential catalytic role of amine functionalities in this chemical environment. tandfonline.com The amino group of this compound could potentially activate substrates through the formation of iminium or enamine intermediates, analogous to well-established organocatalytic modes. Moreover, MOFs constructed from thiazole-based linkers have been shown to be effective heterogeneous catalysts for reactions like benzylamine (B48309) coupling, suggesting that materials derived from this compound could also possess significant catalytic activity. acs.orgnih.gov

Development of Novel Derivatization Strategies for Expanding Chemical Space

The this compound scaffold offers multiple reaction sites for chemical modification, allowing for the creation of diverse compound libraries for various applications. The exocyclic amino group at the C2 position is the most reactive site for derivatization. It can readily undergo a variety of transformations to expand the chemical space. nih.govmdpi.com

Key derivatization strategies include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a common strategy to modify the properties of 2-aminothiazoles. mdpi.comijpsr.com

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which are a prominent class of compounds in medicinal chemistry. nih.govexcli.de

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates to yield corresponding urea or thiourea derivatives. mdpi.com

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can serve as intermediates for further synthesis.

These reactions allow for the systematic introduction of different functional groups to probe structure-activity relationships or to tune the electronic and physical properties of the molecule. Solid-phase synthesis techniques have also been developed for creating libraries of 2-amino-5-carboxamide thiazole derivatives, a methodological approach that could be adapted for high-throughput derivatization of the target compound. nih.gov

| Reaction Type | Reagent | Functional Group Formed | Reference |

|---|---|---|---|

| Acylation | Acid Chlorides / Anhydrides | Amide (-NHCOR) | mdpi.comijpsr.com |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide (-NHSO₂R) | nih.govexcli.de |

| Urea Formation | Isocyanates | Urea (-NHCONHR) | mdpi.com |

| Thiourea Formation | Isothiocyanates | Thiourea (-NHCSNHR) | mdpi.com |

| Schiff Base Formation | Aldehydes / Ketones | Imine (-N=CHR) | - |

Methodological Advancements in Synthesis and Characterization

The synthesis of the 2-aminothiazole core is most famously achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea. derpharmachemica.comresearchgate.netwikipedia.org This method is highly versatile and has been adapted for a wide range of substituted 2-aminothiazoles. nih.gov Modern advancements to this classical reaction include the use of green and reusable catalysts, performing the reaction in water, or utilizing microreactor systems for improved efficiency and control. nih.govrsc.orgrsc.org

A plausible synthetic route to this compound would likely involve a multi-step process. One approach could be the synthesis of a 2-amino-5-halothiazole intermediate, followed by nucleophilic aromatic substitution with 4-mercaptopyridine (B10438) to form a thioether. The final step would be a controlled oxidation of the thioether to the desired sulfoxide. The development of a one-pot synthesis would represent a significant methodological advancement.

The structural characterization of this compound and its derivatives would rely on a suite of standard spectroscopic techniques. These methods are routinely used to confirm the structures of novel 2-aminothiazole compounds. derpharmachemica.comuniversalprint.org

| Technique | Expected Observations for 2-Aminothiazole Derivatives | Reference |

|---|---|---|

| ¹H NMR | - NH₂ protons signal (can be broad)

| niscpr.res.inderpharmachemica.com |

| ¹³C NMR | - Thiazole ring carbons (C2, C4, C5)

| niscpr.res.inuniversalprint.org |

| IR Spectroscopy | - N-H stretching vibrations (~3350 cm⁻¹)

| universalprint.org |

| Mass Spectrometry | - Molecular ion peak (M+) corresponding to the compound's molecular weight | derpharmachemica.comuniversalprint.org |

Theoretical Predictions and Experimental Verification in Thiazole Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the properties and reactivity of novel molecules like this compound. A fundamental aspect of 2-aminothiazole chemistry is its potential for amino-imino tautomerism. DFT calculations are widely used to determine the relative stabilities of these tautomers, with studies consistently indicating that the amino form is the predominant and more stable tautomer. researchgate.netresearchgate.net

Theoretical methods can be applied to predict a range of properties for this compound:

Molecular Geometry: Optimization of the 3D structure to predict bond lengths, bond angles, and dihedral angles, including the conformation of the sulfoxide group.

Spectroscopic Properties: Calculation of vibrational frequencies to aid in the assignment of experimental IR and Raman spectra. researchgate.net

Electronic Properties: Determination of the HOMO-LUMO energy gap, which can be correlated with the molecule's photophysical properties and reactivity. niscpr.res.in

Reaction Mechanisms: Modeling transition states to understand the pathways of derivatization or catalytic cycles.

These theoretical predictions serve as a valuable guide for experimental work. For instance, calculated Raman spectra can be compared with experimental data from techniques like Surface-Enhanced Raman Spectroscopy (SERS) to confirm the structure and orientation of the molecule on a surface. researchgate.net Similarly, predicted absorption spectra can be correlated with UV-Vis measurements. Ultimately, the definitive structural proof comes from single-crystal X-ray diffraction, which provides precise information about the molecular conformation and intermolecular interactions in the solid state. rsc.orguq.edu.au The interplay between theoretical modeling and experimental verification is crucial for the rational design of new materials and catalysts based on this promising thiazole derivative.

Conclusion

Summary of Key Research Findings on 2-Amino-5-(4-pyridylsulfinyl)thiazole

A comprehensive review of scientific literature reveals a notable absence of dedicated research on this compound. Consequently, there are no specific experimental findings to summarize regarding its synthesis, chemical properties, or biological activity. However, research on related 2-aminothiazole (B372263) derivatives provides a foundational understanding of this class of compounds. The 2-aminothiazole core is a recognized pharmacophore present in a variety of approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov The introduction of a pyridylsulfinyl group at the 5-position represents a unique functionalization that could modulate the electronic and steric properties of the thiazole (B1198619) ring, potentially leading to novel biological activities. The sulfinyl group, being a chiral center, also introduces the possibility of stereoisomers with distinct pharmacological profiles. wikipedia.org

Challenges and Opportunities in the Synthesis and Study of Complex Thiazole Derivatives

The synthesis of complex thiazole derivatives like this compound presents both challenges and opportunities for organic chemists.

Challenges:

Selective Functionalization: The regioselective introduction of a substituent at the 5-position of the 2-aminothiazole ring can be challenging. While the Hantzsch thiazole synthesis is a robust method for forming the core ring structure, it often requires specifically substituted starting materials that may not be readily available. mdpi.combepls.com

Synthesis of the Sulfoxide (B87167): The key synthetic step would likely be the selective oxidation of a precursor thioether, 2-Amino-5-(4-pyridylthio)thiazole. Achieving this selective oxidation to the sulfoxide without over-oxidation to the sulfone can be difficult. beilstein-journals.orgrsc.org The presence of multiple heteroatoms in the molecule can complicate the reaction, and the choice of oxidizing agent and reaction conditions is crucial. nih.gov

Purification and Characterization: The polar nature of the sulfoxide and the presence of basic nitrogen atoms in the pyridine (B92270) and aminothiazole rings can make purification by standard chromatographic techniques challenging.

Chirality: The sulfinyl group is a stereocenter, meaning the compound exists as a pair of enantiomers. The synthesis of a single enantiomer (asymmetric synthesis) or the separation of the racemic mixture adds a layer of complexity to the synthetic process. wikipedia.org

Opportunities:

Novel Synthetic Methodologies: The challenges associated with synthesizing this and similar compounds drive the development of new and more efficient synthetic methods for the functionalization of heterocyclic systems.

Exploration of Chemical Space: The successful synthesis of this compound would open up a new area of chemical space for drug discovery, combining the proven biological relevance of the 2-aminothiazole scaffold with the unique properties of the pyridylsulfinyl group.

Structure-Activity Relationship (SAR) Studies: This compound would be a valuable tool in SAR studies to understand the impact of a sulfinyl moiety at the 5-position on the biological activity of 2-aminothiazole derivatives.

The table below illustrates a hypothetical two-step synthesis approach for this compound, highlighting potential reagents and conditions based on general organic synthesis principles.

| Step | Reaction | Precursor(s) | Reagent(s) | Potential Conditions | Product |

| 1 | Thioether Formation | 2-Amino-5-bromothiazole, 4-Mercaptopyridine (B10438) | Base (e.g., NaH, K₂CO₃) | Aprotic solvent (e.g., DMF, THF) | 2-Amino-5-(4-pyridylthio)thiazole |

| 2 | Selective Oxidation | 2-Amino-5-(4-pyridylthio)thiazole | Oxidizing agent (e.g., H₂O₂, m-CPBA) | Controlled temperature | This compound |

This table is for illustrative purposes only and is based on general synthetic strategies.

Broader Implications for Heterocyclic Compound Research

The study of novel heterocyclic compounds, even those that are currently underexplored, has broader implications for the field. The pursuit of synthesizing molecules like this compound pushes the boundaries of synthetic organic chemistry, necessitating the development of more sophisticated and selective reaction methodologies.

Furthermore, the exploration of new functional group combinations on established pharmacophores can lead to the discovery of compounds with novel mechanisms of action or improved pharmacological profiles. The sulfoxide group, for instance, is a key feature in several successful drugs, such as the proton pump inhibitor esomeprazole. Its incorporation into other heterocyclic systems is a promising strategy for drug discovery. researchgate.net The potential for this specific compound to act as an antineoplastic agent, based on the activity of related pyridylsulfinyl compounds, highlights the importance of continued research into novel heterocyclic structures. nih.gov

Unexplored Research Avenues for this compound

Given the lack of existing research, the avenues for exploring this compound are wide open.

Synthesis and Characterization: The most immediate research avenue is the development of a reliable synthetic route to produce the compound in sufficient quantities for further study. This would be followed by its full characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Biological Screening: Once synthesized, the compound should be subjected to a broad range of biological screens to identify any potential therapeutic activities. Based on the known activities of 2-aminothiazole derivatives, initial screening could focus on:

Anticancer Activity: Testing against a panel of cancer cell lines. mdpi.combritannica.com

Antimicrobial Activity: Screening against various strains of bacteria and fungi. nih.gov

Anti-inflammatory Activity: Evaluation in relevant in vitro and in vivo models.

Kinase Inhibition: Many 2-aminothiazole derivatives are known to be kinase inhibitors, making this a promising area of investigation.

Computational Studies: In parallel with synthetic efforts, computational modeling and docking studies could be employed to predict the compound's potential biological targets and to guide the design of more potent analogs.

Physicochemical Properties: An investigation into the compound's physicochemical properties, such as solubility, stability, and lipophilicity, would be essential for assessing its drug-likeness.

The table below outlines some potential research directions and their rationales.

| Research Avenue | Rationale | Potential First Steps |

| Synthetic Route Development | To obtain the compound for study. | Literature review of analogous reactions; optimization of reaction conditions. |

| Anticancer Screening | 2-aminothiazoles are known anticancer agents. nih.gov | In vitro screening against NCI-60 cell line panel. |

| Antimicrobial Evaluation | Many thiazole derivatives have antimicrobial properties. nih.gov | Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi. |

| Kinase Inhibition Assays | The 2-aminothiazole scaffold is common in kinase inhibitors. | In vitro kinase inhibition panel screening. |

| In Silico Target Prediction | To guide biological screening efforts. | Molecular docking studies against known targets of 2-aminothiazoles. |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Amino-5-(4-pyridylsulfinyl)thiazole?

- Methodology : The synthesis typically involves functionalizing the thiazole core. For sulfinyl group introduction, consider oxidizing 2-Amino-5-(4-pyridylthio)thiazole using mild oxidizing agents (e.g., H₂O₂ in acetic acid at 0–5°C). Monitor reaction progress via TLC and purify via column chromatography. Yields can be optimized by controlling stoichiometry and reaction time .

- Characterization : Confirm structure using FT-IR (e.g., S=O stretch at ~1040–1100 cm⁻¹) and ¹H/¹³C NMR (pyridyl protons at δ 7.5–8.5 ppm, thiazole protons at δ 6.8–7.2 ppm). Mass spectrometry (ESI-MS) should show [M+H]⁺ matching the molecular formula .

Q. How should researchers design initial biological activity screenings for this compound?

- Experimental Design :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous lines (e.g., HEK-293). Report IC₅₀ values and selectivity indices .

Q. What spectroscopic techniques are critical for characterizing derivatives of this compound?

- Key Techniques :

- IR Spectroscopy : Identify functional groups (e.g., sulfinyl S=O, NH₂ stretches) .

- NMR : Assign protons on the pyridyl and thiazole rings; use DEPT-135 for carbon hybridization .

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Approach :

- Purity Analysis : Use HPLC to verify compound integrity (>95% purity). Impurities (e.g., unreacted starting materials) may skew bioactivity results .

- Stability Studies : Assess compound stability in assay media (e.g., PBS, DMSO) via UV-Vis spectroscopy over 24–72 hours. Degradation products can alter activity profiles .

- Dose-Response Repetition : Replicate assays across multiple labs to rule out protocol variability .

Q. What strategies enhance the selectivity of this compound in enzyme inhibition?

- Methodology :

- SAR Studies : Synthesize analogs with modifications to the pyridyl (e.g., electron-withdrawing groups) or sulfinyl moiety. Test against target enzymes (e.g., kinases) and off-targets using kinetic assays .

- Molecular Docking : Use AutoDock Vina to model interactions with active sites. Prioritize derivatives with higher binding affinity and lower predicted toxicity .

Q. How can computational chemistry predict the metabolic pathways of this compound?

- Protocol :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactive sites (e.g., sulfinyl group susceptibility to reduction) .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, CYP450 interactions, and hepatotoxicity .

Q. What experimental controls are essential for validating antioxidant activity assays?

- Best Practices :

- Positive Controls : Include ascorbic acid or Trolox in DPPH/ABTS radical scavenging assays .

- Negative Controls : Use solvent-only samples to account for background absorbance.

- Enzyme Activity : Measure SOD/CAT levels in treated cell lysates to confirm intracellular antioxidant effects .

Data Reporting Guidelines

- Synthesis : Report yields, reaction conditions (time, temperature), and purity metrics (HPLC/GC-MS).

- Biological Assays : Include dose-response curves, statistical significance (p < 0.05), and replicate counts (n ≥ 3).

- Computational Data : Provide docking scores, RMSD values, and correlation coefficients for SAR models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.